molecular formula C8H6F2O3 B062078 2,4-Difluoro-3-methoxybenzoic acid CAS No. 178974-97-5

2,4-Difluoro-3-methoxybenzoic acid

Cat. No. B062078
Key on ui cas rn: 178974-97-5
M. Wt: 188.13 g/mol
InChI Key: KWLIGHXPUYUTBH-UHFFFAOYSA-N
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Patent
US07482454B2

Procedure details

A procedure analogous to the 3-chloro-2,4-difluorobenzoic acid preparation is used starting from 3-methoxy-2,4-difluoro-bromobenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([F:12])=[C:4]([CH:8]=[CH:9][C:10]=1[F:11])[C:5]([OH:7])=[O:6].[CH3:13][O:14]C1C(F)=C(Br)C=CC=1F>>[CH3:13][O:14][C:2]1[C:3]([F:12])=[C:4]([CH:8]=[CH:9][C:10]=1[F:11])[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C(=O)O)C=CC1F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C(=C(C=CC1F)Br)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC=1C(=C(C(=O)O)C=CC1F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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